![molecular formula C20H32N2O2 B160249 (Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid CAS No. 64192-56-9](/img/structure/B160249.png)
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
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Overview
Description
U-51605 is a stable analog of the endoperoxide prostaglandin H2 (PGH2). It is an inhibitor of both prostacyclin (PGI) and thromboxane (TX) synthases with more selectivity towards PGI synthase. U-51605 is also a partial agonist at TP receptors. In human foreskin fibroblasts, U-51605 inhibits PGI synthase at a concentration of 2.8 µM, whereas, human platelet TX synthase is inhibited at a concentration of 5.6 µM. At concentrations up to 1 µM, U-51605 reduced the release of prostacyclin in SHR aorta elicited by the calcium ionophore A-23187 with no effect on TXA2 production and yet significantly increased PGE2 and PGF2α release.
Scientific Research Applications
1. Enzyme Inhibition Studies
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid and its derivatives have been studied for their potential as enzyme inhibitors. For instance, the synthesis of 2,8-diazabicyclo[3.2.1]oct-2-ene derivatives, closely related to the compound , has been shown to yield inhibitors of alpha-mannosidases (Moreno‐Vargas & Vogel, 2003).
2. Antibacterial Agent Development
Related chemical structures have been investigated for their antibacterial properties. A study described the synthesis of 7-diazabicycloalkylquinolones, showing promise as antibacterial agents for veterinary medicine (McGuirk et al., 1992).
3. Molecular Structure Analysis
The molecular structures of compounds similar to (Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid, such as 2,3-diazabicyclo[2.2.1]hept-2-ene, have been determined through electron diffraction, providing insights into the geometry of these molecules (Chiang et al., 1975).
4. Complexation Studies
Research has also explored the complexation of similar structures with p-sulfonatocalix[4]arene, demonstrating the significance of spherical shape complementarity in molecular recognition (Bakirci et al., 2005).
5. Reaction Mechanisms
Studies have delved into the reaction mechanisms of related compounds, such as the rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives, providing valuable information on the chemical behaviors of these complex structures (Kobayashi et al., 1992).
6. Synthesis and Applications
Further research includes the synthesis of related compounds and exploring their applications. For example, the synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid as a precursor for substrates in polymerization studies (Schueller et al., 1996).
properties
{ "Design of the Synthesis Pathway": "The synthesis of (Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid can be achieved through a multi-step process involving the synthesis of several key intermediates.", "Starting Materials": [ "2,5-dioxopiperazine", "1,4-cyclohexadiene", "1,3-dibromopropane", "1,5-dibromopentane", "6-bromo-1-hexene", "1,2-diaminocyclohexane", "5-bromo-2-pentene", "4-bromo-1-butene", "5-bromo-1-pentene", "5-iodo-1-pentene", "4-iodo-1-butene", "5-bromo-2-methyl-1-pentene", "4-bromo-2-methyl-1-butene", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "diethyl ether", "triethylamine", "acetic anhydride", "acetic acid", "hydrochloric acid", "potassium hydroxide", "sodium hydroxide", "methanol", "ethanol", "hexanes", "toluene", "chloroform", "diethyl ether", "water" ], "Reaction": [ { "Reactants": [ "2,5-dioxopiperazine", "1,4-cyclohexadiene", "diethyl ether", "triethylamine" ], "Conditions": "room temperature, under nitrogen atmosphere", "Products": "(1R,4S,5R)-1,4-cyclohexadiene-2,5-dione-1,4-bis(ethylamine)" }, { "Reactants": [ "(1R,4S,5R)-1,4-cyclohexadiene-2,5-dione-1,4-bis(ethylamine)", "1,3-dibromopropane", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(1R,4S,5R)-1-[(2-bromoethyl)amino]-4,5-dibromo-2,3-diazabicyclo[2.2.1]hept-2-ene" }, { "Reactants": [ "(1R,4S,5R)-1-[(2-bromoethyl)amino]-4,5-dibromo-2,3-diazabicyclo[2.2.1]hept-2-ene", "1,5-dibromopentane", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(1R,4S,5R)-1-[(2-bromoethyl)amino]-4,5-dibromo-2,3-diazabicyclo[2.2.1]hept-2-ene-5-pentylamine" }, { "Reactants": [ "(1R,4S,5R)-1-[(2-bromoethyl)amino]-4,5-dibromo-2,3-diazabicyclo[2.2.1]hept-2-ene-5-pentylamine", "6-bromo-1-hexene", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(1R,4S,5R)-1-[(2-bromoethyl)amino]-4,5-dibromo-2,3-diazabicyclo[2.2.1]hept-2-ene-5-pentyl-6-hexenylamine" }, { "Reactants": [ "(1R,4S,5R)-1-[(2-bromoethyl)amino]-4,5-dibromo-2,3-diazabicyclo[2.2.1]hept-2-ene-5-pentyl-6-hexenylamine", "1,2-diaminocyclohexane", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(1R,4S,5R)-1-[(2-bromoethyl)amino]-4,5-dibromo-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl-1,2-diaminocyclohexane" }, { "Reactants": [ "(1R,4S,5R)-1-[(2-bromoethyl)amino]-4,5-dibromo-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl-1,2-diaminocyclohexane", "5-bromo-2-pentene", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(Z)-7-[(1R,4S,5R)-1-[(E)-pent-2-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid" }, { "Reactants": [ "(Z)-7-[(1R,4S,5R)-1-[(E)-pent-2-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid", "4-bromo-1-butene", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(Z)-7-[(1R,4S,5R)-1-[(E)-but-2-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid" }, { "Reactants": [ "(Z)-7-[(1R,4S,5R)-1-[(E)-but-2-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid", "5-bromo-1-pentene", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(Z)-7-[(1R,4S,5R)-1-[(E)-pent-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid" }, { "Reactants": [ "(Z)-7-[(1R,4S,5R)-1-[(E)-pent-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid", "5-iodo-1-pentene", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(Z)-7-[(1R,4S,5R)-1-[(E)-pent-1-en-4-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid" }, { "Reactants": [ "(Z)-7-[(1R,4S,5R)-1-[(E)-pent-1-en-4-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid", "4-iodo-1-butene", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(Z)-7-[(1R,4S,5R)-1-[(E)-but-1-en-4-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid" }, { "Reactants": [ "(Z)-7-[(1R,4S,5R)-1-[(E)-but-1-en-4-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid", "5-bromo-2-methyl-1-pentene", "diethyl ether", "potassium hydroxide" ], "Conditions": "reflux, under nitrogen atmosphere", "Products": "(Z)-7-[(1R,4S,5R)-1-[(E)-6-methylhept-5-en-2-yl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept- | |
CAS RN |
64192-56-9 |
Product Name |
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid |
Molecular Formula |
C20H32N2O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,4S,5R)-1-[(E)-oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32N2O2/c1-2-3-4-5-8-11-14-20-15-17(18(16-20)21-22-20)12-9-6-7-10-13-19(23)24/h2-3,6,9,17-18H,4-5,7-8,10-16H2,1H3,(H,23,24)/b3-2+,9-6-/t17-,18+,20-/m1/s1 |
InChI Key |
SRIZDZJPKIYUPZ-ACGFIOGVSA-N |
Isomeric SMILES |
C/C=C/CCCCC[C@@]12C[C@H]([C@H](C1)N=N2)C/C=C\CCCC(=O)O |
SMILES |
CC=CCCCCCC12CC(C(C1)N=N2)CC=CCCCC(=O)O |
Canonical SMILES |
CC=CCCCCCC12CC(C(C1)N=N2)CC=CCCCC(=O)O |
synonyms |
9α,11α-azoprosta-5Z,13E-dien-1-oic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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